Physicochemical Property Comparison: Density, Boiling Point, and Flash Point Relative to Nadolol
The target compound exhibits computed physicochemical parameters that differ significantly from nadolol, the parent beta-blocker sharing the tetrahydronaphthyl moiety. The absence of the basic amino group in the target compound results in altered intermolecular interactions and thermal properties. Specifically, the target compound has a computed density of 1.178 g/cm³, a boiling point of 435.5°C at 760 mmHg, and a flash point of 217.2°C , whereas nadolol has a reported melting point of 124-130°C and significantly different thermal stability profiles [1].
| Evidence Dimension | Computed Density |
|---|---|
| Target Compound Data | 1.178 g/cm³ (computed) |
| Comparator Or Baseline | Nadolol: 1.21 g/cm³ (computed, DrugBank) |
| Quantified Difference | Δ = 0.032 g/cm³ |
| Conditions | Computational prediction (ACD/Labs or similar) |
Why This Matters
Density differences affect formulation behavior, solubility parameter calculations, and handling characteristics during synthesis and purification.
- [1] DrugBank. Nadolol: Physicochemical Properties. DrugBank Accession Number DB01203. DrugBank, 2024. View Source
